1-Isocyanato-2-methoxyethane

Catalog No.
S688872
CAS No.
42170-95-6
M.F
C4H7NO2
M. Wt
101.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isocyanato-2-methoxyethane

CAS Number

42170-95-6

Product Name

1-Isocyanato-2-methoxyethane

IUPAC Name

1-isocyanato-2-methoxyethane

Molecular Formula

C4H7NO2

Molecular Weight

101.1 g/mol

InChI

InChI=1S/C4H7NO2/c1-7-3-2-5-4-6/h2-3H2,1H3

InChI Key

IVMHNKJWTRJTRU-UHFFFAOYSA-N

SMILES

COCCN=C=O

Canonical SMILES

COCCN=C=O

1-Isocyanato-2-methoxyethane features an isocyanate group (-N=C=O) attached to a methoxyethyl moiety. This structure makes it a versatile intermediate in organic synthesis. The compound's molecular weight is approximately 101.11 g/mol, and it has a CAS Registry Number of 42170-95-6. Its chemical structure allows for various reactions typical of isocyanates, including nucleophilic attack by alcohols and amines.

As there is limited research on 1-Isocyanato-2-methoxyethane, a mechanism of action cannot be definitively established at this time.

  • Isocyanates: Isocyanate compounds are generally known to be respiratory irritants and can cause skin and eye irritation or sensitization [].
  • Methoxy group: The methoxy group is generally considered to have low toxicity.

Organic Synthesis:

1-Isocyanato-2-methoxyethane, also known as methyl N-isocyanatoacetate (MICA), finds application in organic synthesis as a versatile building block for the construction of various heterocyclic compounds. Its reactive isocyanate group readily undergoes cycloaddition reactions with various nucleophiles, enabling the formation of diverse ring systems.

Peptide Chemistry:

MICA serves as a valuable reagent in peptide chemistry, particularly for the introduction of N-methyl glycine (MeGly) residues into peptides. This modification can enhance the stability and cell permeability of peptides, making them more suitable for therapeutic applications.

Bioconjugation:

MICA's ability to react with various functional groups makes it useful for bioconjugation reactions. This involves the covalent attachment of MICA to biomolecules such as proteins, antibodies, and nanoparticles. Such conjugates can be employed for targeted drug delivery, diagnostics, and bioimaging applications.

  • Reaction with Alcohols: Isocyanates typically react with alcohols to form carbamates. For 1-Isocyanato-2-methoxyethane, this reaction would yield a carbamate derivative, which can be useful in further synthetic applications .
  • Reaction with Amines: Similar to alcohols, 1-Isocyanato-2-methoxyethane can react with primary and secondary amines to form ureas. This reaction is significant in the synthesis of various pharmaceuticals.
  • Polymerization: Isocyanates can also be involved in polymerization reactions, leading to the formation of polyurethane materials when reacted with polyols .

1-Isocyanato-2-methoxyethane can be synthesized through several methods:

  • From Alcohols: One common method involves the reaction of methoxyethyl alcohol with phosgene or an equivalent reagent that can introduce the isocyanate group .
  • From Amine Precursors: Another approach includes the conversion of an amine derivative into an isocyanate via the use of carbonyl diimidazole or other activating agents that facilitate the formation of the isocyanate .

This compound finds applications in various fields:

  • Polymer Chemistry: It serves as a building block in the synthesis of polyurethanes and other polymers due to its reactivity with polyols and amines.
  • Pharmaceutical Intermediates: Its ability to form carbamates and ureas makes it useful in drug development and synthesis.
  • Agricultural Chemicals: Isocyanates are also explored for use in agrochemicals due to their reactivity profiles.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-Isocyanato-2-methoxyethane. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Isocyanato-2-methylpropaneC5H9NOContains a branched alkyl chain; used in polymer synthesis.
Phenyl isocyanateC7H5NOAromatic compound; widely studied for its reactivity with amines.
Ethyl isocyanateC3H5NOSimpler structure; used as an intermediate in organic synthesis.

Uniqueness of 1-Isocyanato-2-methoxyethane

What sets 1-Isocyanato-2-methoxyethane apart from these similar compounds is its specific methoxyethyl group, which influences its solubility and reactivity profile compared to other isocyanates. This unique structure allows it to participate effectively in reactions that require both hydrophilic and hydrophobic characteristics.

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Dates

Modify: 2023-08-15

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